Torasemide Intermediate: Process Efficiency vs. Alternative Starting Materials
In the synthesis of torasemide, 4-chloropyridine-3-sulfonamide is a crucial intermediate [1]. A comparative process chemistry study highlights that using alternative starting materials, such as 4-hydroxypyridine, leads to lower overall yields in the sulfonation step and more complex purification due to waste acid generation, rendering the 4-chloro intermediate a more efficient choice for large-scale production [2]. A patent describes a specific process yielding 4-chloropyridine-3-sulfonamide at 84% yield with 99% HPLC purity [3].
| Evidence Dimension | Synthetic Process Efficiency |
|---|---|
| Target Compound Data | Synthesis yield: 84% (from 4-chloropyridine-3-sulfonyl chloride); Purity: 99% (HPLC) [3] |
| Comparator Or Baseline | 4-Hydroxypyridine (alternative torasemide starting material): lower sulfonation yield, higher cost, and environmentally problematic waste acid [2] |
| Quantified Difference | The 4-chloro intermediate route is reported to avoid the low-yielding sulfonation step and waste acid issues, though a direct quantitative yield improvement is not stated in the available abstract [2]. |
| Conditions | Multi-step synthesis of torasemide (loop diuretic); process conditions per patent [3]. |
Why This Matters
For procurement in pharmaceutical manufacturing, the established efficiency and high purity of the 4-chloro intermediate directly impact cost of goods and process robustness compared to less optimal alternatives.
- [1] Justia Patents. (2001). Novel processes for preparing torsemide intermediate. US Patent 20020019537. View Source
- [2] Wanfang Data. (2014). Study on the Synthesis Technology of Torasemide. Master's Thesis Abstract. View Source
- [3] All Indian Patents. (2000). A PROCESS FOR THE PREPARATION OF CHLORINATED PYRIDINE SULPHONIC ACID CHLORIDES. Patent. View Source
